
2-Amino-3,5-dichloro-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,5-dichloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H10Cl2N2O and a molecular weight of 245.11 g/mol . It is characterized by the presence of an amino group, two chlorine atoms, and a cyclopropyl group attached to a benzamide core. This compound is typically a white or off-white crystalline solid and is soluble in common organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3,5-dichloro-N-cyclopropylbenzamide involves the reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine in the presence of a base . The reaction proceeds as follows:
Step 1: Preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid using thionyl chloride.
Step 2: Reaction of 3,5-dichlorobenzoyl chloride with cyclopropylamine in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,5-dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-3,5-dichloro-N-(substituted)benzamides.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3,5-dichloro-N-cyclopropylbenzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-3,5-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3,5-dichloro-N-methylbenzamide
- 2-Amino-3,5-dichloro-N-ethylbenzamide
- 2-Amino-3,5-dichloro-N-propylbenzamide
Uniqueness
2-Amino-3,5-dichloro-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
63887-24-1 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
2-amino-3,5-dichloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H10Cl2N2O/c11-5-3-7(9(13)8(12)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15) |
Clave InChI |
RCKAZFXRCGMGSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



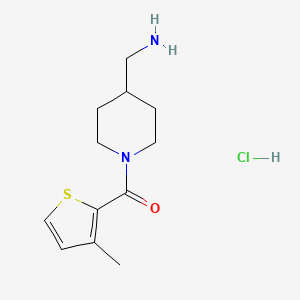
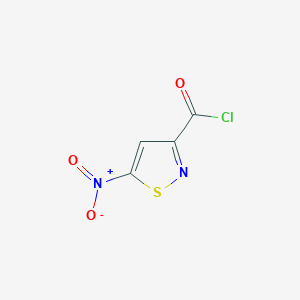

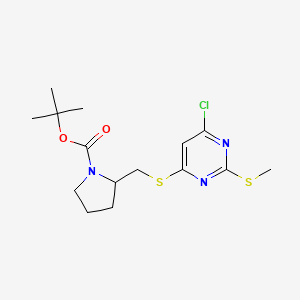
![4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)
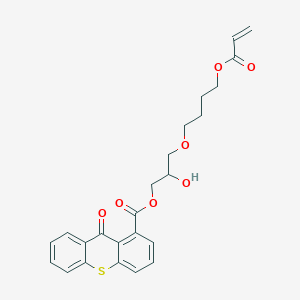
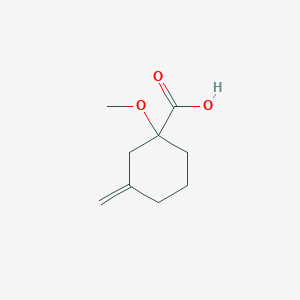


![5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963440.png)
![tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-[(1S)-4-(N'-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13963445.png)


